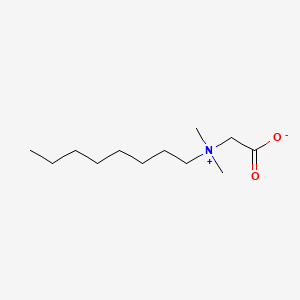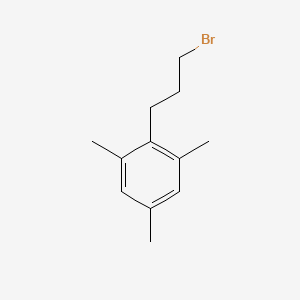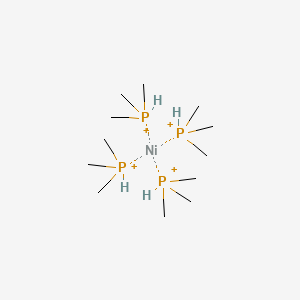
Tetrakis(trimethylphosphine)nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(trimethylphosphine)nickel is an organometallic compound with the molecular formula Ni(PMe₃)₄. It is a colorless crystalline solid that is soluble in common organic solvents. This compound is primarily used as a catalyst in various organic synthesis reactions due to its ability to facilitate a wide range of chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylphosphine)nickel can be synthesized by reacting nickel(II) chloride with trimethylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the nickel complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves similar laboratory-scale procedures but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions: Tetrakis(trimethylphosphine)nickel undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand exchange reactions where trimethylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other donor ligands under inert atmosphere conditions.
Major Products:
Oxidation: Nickel(II) complexes.
Reduction: Nickel(0) species.
Substitution: Various nickel-phosphine complexes depending on the substituting ligand.
科学的研究の応用
Tetrakis(trimethylphosphine)nickel is utilized in several scientific research applications:
Chemistry: It serves as a catalyst in cross-coupling reactions, hydrocyanation, and cyclooligomerization of cumulenes.
Biology: While its direct applications in biology are limited, its catalytic properties are leveraged in the synthesis of biologically active compounds.
Medicine: Indirectly used in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism by which tetrakis(trimethylphosphine)nickel exerts its catalytic effects involves the coordination of the nickel center with the phosphine ligands, which stabilizes the nickel in its zero oxidation state. This stabilization allows the nickel to participate in various catalytic cycles, facilitating bond formation and cleavage processes. The molecular targets and pathways involved include oxidative addition, reductive elimination, and migratory insertion .
類似化合物との比較
Tetrakis(triphenylphosphine)nickel: Another nickel-phosphine complex used in similar catalytic applications.
Dichlorobis(triphenylphosphine)nickel(II): A nickel(II) complex with different reactivity and applications.
Uniqueness: Tetrakis(trimethylphosphine)nickel is unique due to its high solubility in organic solvents and its ability to stabilize nickel in the zero oxidation state, making it highly effective in catalytic processes that require such conditions .
特性
CAS番号 |
28069-69-4 |
|---|---|
分子式 |
C12H40NiP4+4 |
分子量 |
367.03 g/mol |
IUPAC名 |
nickel;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.Ni/c4*1-4(2)3;/h4*1-3H3;/p+4 |
InChIキー |
XAUOZDGLUCTZKM-UHFFFAOYSA-R |
SMILES |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
正規SMILES |
C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


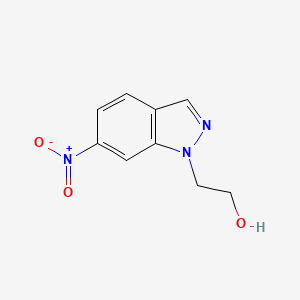
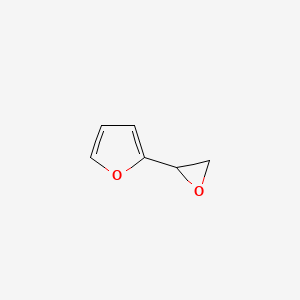
![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)
![[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid](/img/structure/B3050635.png)
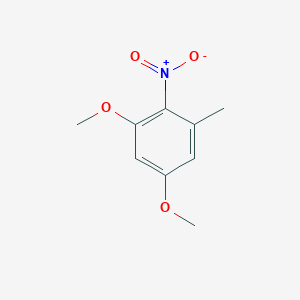
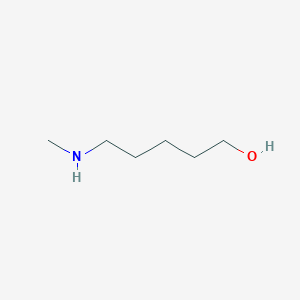
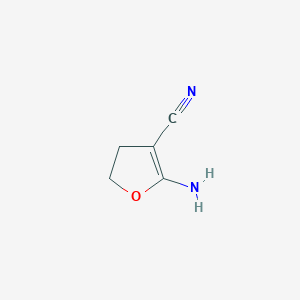
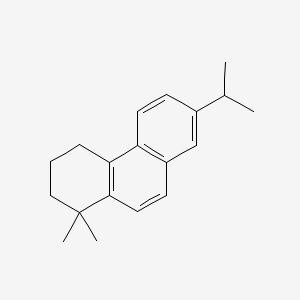
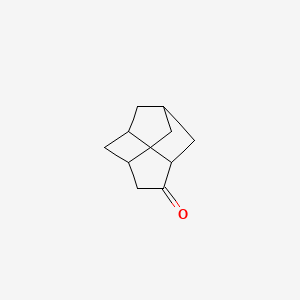
![[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3050642.png)
